3-Methylpentane-2,3-diol
CAS No.: 63521-37-9
Cat. No.: VC4119193
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63521-37-9 |
|---|---|
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
| IUPAC Name | 3-methylpentane-2,3-diol |
| Standard InChI | InChI=1S/C6H14O2/c1-4-6(3,8)5(2)7/h5,7-8H,4H2,1-3H3 |
| Standard InChI Key | RLWWHEFTJSHFRN-UHFFFAOYSA-N |
| SMILES | CCC(C)(C(C)O)O |
| Canonical SMILES | CCC(C)(C(C)O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
3-Methylpentane-2,3-diol possesses a pentane backbone with hydroxyl groups at the second and third carbon positions and a methyl substituent at the third carbon. Its IUPAC name, 3-methylpentane-2,3-diol, reflects this arrangement. The molecular structure is defined by the SMILES string CCC(C)(C(C)O)O, which encodes the following connectivity:
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A five-carbon chain (pentane)
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Hydroxyl groups (-OH) at C2 and C3
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A methyl group (-CH₃) branching from C3
The compound’s stereochemistry arises from the two adjacent chiral centers at C2 and C3, enabling four possible stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). This chirality has implications for its reactivity and interactions in asymmetric synthesis .
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | |
| Molecular Weight | 118.17 g/mol | |
| CAS Registry Number | 63521-37-9 | |
| IUPAC Name | 3-methylpentane-2,3-diol | |
| InChIKey | RLWWHEFTJSHFRN-UHFFFAOYSA-N | |
| SMILES | CCC(C)(C(C)O)O |
Synthesis and Production Methods
Epoxide Ring-Opening Reactions
A primary synthetic route involves the acid-catalyzed ring-opening of (2R,3R)-2,3-epoxy-3-methylpentane. Treatment with aqueous sulfuric acid yields (2R,3S)-2-methylpentane-2,3-diol through anti-addition, where the nucleophilic water molecule attacks the less substituted carbon of the epoxide. This method produces diastereomers with moderate enantiomeric excess, depending on reaction conditions.
Organocatalytic Asymmetric Synthesis
Recent advances in enantioselective synthesis, as demonstrated in related 1,3-diol systems, suggest potential adaptations for 3-methylpentane-2,3-diol. For example, proline-derived catalysts combined with copper triflate (Cu(OTf)₂) in dimethyl sulfoxide (DMSO)-water mixtures have enabled aldol reactions with enantiomeric excess (ee) values exceeding 99%. Subsequent CBS-oxazaborolidine-mediated reductions could theoretically generate single-enantiomer diols, though this remains untested for this specific compound .
Table 2: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Epoxide ring-opening | H₂SO₄, H₂O, 25°C | 60–75% | Mixture of diastereomers |
| Organocatalytic aldol | L-Proline, Cu(OTf)₂, DMSO-H₂O | N/A | High ee (theoretical) |
Physicochemical Properties
Solubility and Hydrogen Bonding
The compound’s dual hydroxyl groups facilitate extensive hydrogen bonding, rendering it miscible with polar solvents like water, ethanol, and dimethylformamide (DMF). In nonpolar solvents such as hexane, solubility decreases significantly due to limited dipole interactions. This amphiphilic behavior underscores its utility as a phase-transfer catalyst in biphasic systems.
Thermal Stability
Differential scanning calorimetry (DSC) data for analogous diols indicate a decomposition temperature range of 180–220°C, suggesting that 3-methylpentane-2,3-diol is stable under standard laboratory conditions but prone to dehydration at elevated temperatures.
Industrial and Research Applications
Polymer Chemistry
Diols are critical precursors in polyurethane production, where they react with diisocyanates to form urethane linkages. The branched structure of 3-methylpentane-2,3-diol could impart flexibility and thermal resistance to resulting polymers, though commercial adoption remains limited compared to linear diols like 1,4-butanediol.
Chiral Auxiliaries
The compound’s stereogenic centers make it a candidate for asymmetric synthesis. For instance, diol-containing ligands in transition metal catalysts can induce enantioselectivity in hydrogenation reactions, a concept validated with analogous compounds .
Future Research Directions
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Enantioselective Synthesis: Developing CBS-oxazaborolidine or enzymatic methods to resolve racemic mixtures into single enantiomers.
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Polymer Characterization: Evaluating mechanical properties of polyurethanes derived from this diol.
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Biocatalytic Applications: Screening for enzyme compatibility in nonaqueous reaction systems.
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